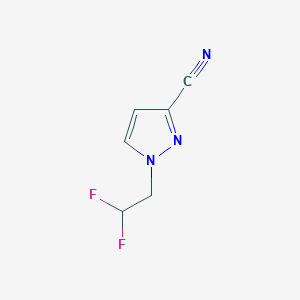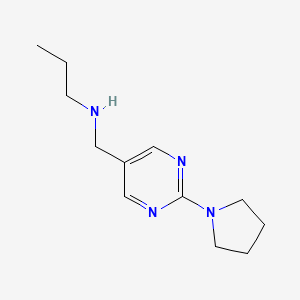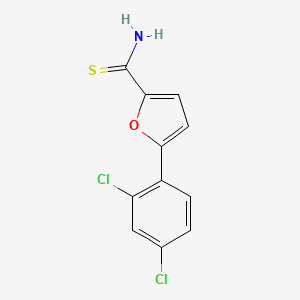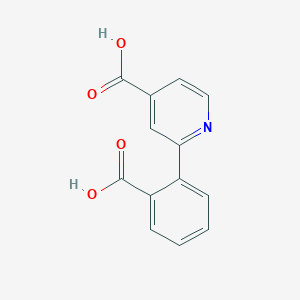
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a morpholino group and two chlorine atoms attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline typically involves the reaction of 2-chloroaniline with morpholine and a chlorinating agent. One common method includes the following steps:
Diazotization: 2-chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Reduction: The diazonium salt is then reduced using sodium pyrosulfite to form 2-chlorophenylhydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted anilines or morpholine derivatives.
Scientific Research Applications
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-Chloro-N-((2-chlorophenyl)(piperidino)methylene)aniline
- (Z)-3-Chloro-N-((2-chlorophenyl)(pyrrolidino)methylene)aniline
Comparison
Compared to similar compounds, (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline is unique due to the presence of the morpholino group, which can influence its chemical reactivity and biological activity. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C17H16Cl2N2O |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(3-chlorophenyl)-1-morpholin-4-ylmethanimine |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-4-3-5-14(12-13)20-17(21-8-10-22-11-9-21)15-6-1-2-7-16(15)19/h1-7,12H,8-11H2 |
InChI Key |
BNEBSDPGLUKPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)








![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)

![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)
